This compound is classified as an ester, specifically a methyl ester derived from the acetic acid and a substituted phthalazinone. Its molecular formula is , with a molecular weight of approximately 301.30 g/mol. The IUPAC name reflects its structural complexity, indicating the presence of methoxy groups and a phthalazinone derivative.
The synthesis of methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate typically involves several key steps:
The synthesis may vary based on specific reaction conditions, including temperature, solvent choice, and reaction time, which are critical for optimizing yields and minimizing side reactions.
The molecular structure of methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate can be analyzed through various techniques:
The compound's structure features two methoxy groups at positions 7 and 8 on the phthalazine ring, contributing to its chemical reactivity and potential biological activity.
Methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate can participate in various chemical reactions:
The specific reaction pathways depend on factors such as reagent choice, solvent effects, and reaction conditions.
The mechanism of action for methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate in biological systems is not fully elucidated but may involve:
Experimental studies would be necessary to delineate these interactions further and confirm any therapeutic potential.
The physical and chemical properties of methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 301.30 g/mol |
Melting Point | Not specified in sources |
Solubility | Soluble in organic solvents |
Appearance | Typically a white to off-white solid |
These properties suggest that the compound could be handled under standard laboratory conditions but may require precautions due to its reactivity.
Methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate has several potential applications:
Phthalazinones represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure featuring two nitrogen atoms within a fused heteroaromatic system. This core has enabled diverse interactions with biological targets due to its electron-rich nature and hydrogen-bonding capabilities. The historical trajectory of phthalazinone-based therapeutics began with cardiovascular agents like hydralazine (an antihypertensive) and evolved toward complex enzyme inhibitors. The seminal discovery of phthalazinones as poly(ADP-ribose) polymerase (PARP) inhibitors marked a breakthrough in targeted cancer therapy, exemplified by the development of olaparib. PARP inhibition exploits synthetic lethality in BRCA-deficient tumors, establishing phthalazinones as tools for precision oncology [4] [9]. Beyond oncology, derivatives like zopolrestat (an aldose reductase inhibitor) demonstrated applications in diabetic complications, highlighting the scaffold’s therapeutic versatility [4].
Table 1: Key Therapeutic Milestones of Phthalazinone Derivatives
Compound | Therapeutic Target/Area | Clinical/Biological Significance |
---|---|---|
Hydralazine | Hypertension | Vasodilator acting via nitric oxide modulation |
Olaparib (AZD2281) | PARP Enzyme | FDA-approved for BRCA-mutant ovarian/breast cancers |
Zopolrestat | Aldose Reductase | Investigated for diabetic neuropathy and cataracts |
Vatalanib (PTK787) | VEGFR-2 Kinase | Advanced to Phase III trials for colorectal cancer |
Recent derivatives | NLRP3 Inflammasome / Fibrosis | Patent-protected compounds for inflammatory diseases (e.g., EP3649119B1) |
The scaffold’s synthetic flexibility facilitates strategic functionalization at N2, C4, and the fused benzene ring, enabling optimization of pharmacokinetic and pharmacodynamic properties. Modern drug discovery leverages this adaptability, with over 138 novel phthalazinone derivatives synthesized in single libraries to explore structure-activity relationships (SAR) against emerging targets like histone deacetylases (HDACs) and fibrosis pathways [3] [4] [9].
The 7,8-dimethoxy substitution pattern on the phthalazinone benzene ring confers distinct electronic and steric advantages critical for target engagement. Methoxy groups (-OCH₃) are moderately electron-donating, enhancing the electron density of the fused aromatic system. This modification:
Table 2: Impact of 7,8-Dimethoxy Substitution on Pharmacological Profiles
Biological Target | Unsubstituted Phthalazinone Activity | 7,8-Dimethoxy-Substituted Activity | Structural Rationale |
---|---|---|---|
VEGFR-2 | IC₅₀: 50–100 μM | IC₅₀: 0.32–1.58 μM (e.g., compound 12b) | Enhanced hydrophobic contact with Leu840 and Val848 |
PARP-1 | Moderate inhibition (IC₅₀ ~1 μM) | High inhibition (IC₅₀ < 0.1 μM) | Improved π-stacking with Tyr896 and Tyr907 |
NLRP3 Inflammasome | Weak activity | Significant IL-1β reduction (patent EP3649119B1) | Optimal fit into the NACHT domain ATP-binding pocket |
This substitution’s efficacy is evident in advanced candidates like 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide (S11405401), where the dimethoxy group synergizes with an indole-acetamide pharmacophore to enhance dual VEGFR-2/Topo II inhibition [7].
Functionalization at the N2 position of phthalazinone via acetate or glycinate linkers serves as a strategic approach to optimize drug-likeness and target compatibility:
Table 3: Role of Acetate/Glycinate Functionalization in Optimizing Phthalazinone Derivatives
Functional Group | Representative Compound | Biological Advantage | Application Example |
---|---|---|---|
Methyl Acetate | Methyl 2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetate | Prodrug activation; enhanced logP (1.5–2.0) | Solubilizing moiety for PARP inhibitors |
Free Acetic Acid | 2-(1-Oxophthalazin-2-yl)acetic acid | Ionic binding with Arg/Lys residues; improved tissue retention | Fibrosis therapeutics (patent EP3649119B1) |
Glycinate Ester/Amino Acid | Ethyl 2-[4-[(6-chloro-1H-benzimidazol-2-yl)methyl]-1-oxophthalazin-2-yl]acetamidoacetate | Peptide-like binding to kinase hinge regions | VEGFR-2 inhibitors (e.g., RSC Adv. 2024, 14, 13027) |
Hydrazide Derivatives | 3-(4-Benzyl-1-oxophthalazin-2-yl)propanehydrazide | Chelation of metal cofactors; Schiff base formation | Apoptosis inducers in HCT-116 cells |
The acetate’s role in facilitating prodrug activation is demonstrated in ethyl ester derivatives like ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate, where hepatic esterases release the cytotoxic acid moiety. Conversely, glycinate extensions enable molecular hybridization, merging phthalazinone with secondary pharmacophores (e.g., indole, benzimidazole) to yield multi-target agents. This approach yielded compound 12b (RSC Adv. 2024), combining phthalazinone with a benzimidazole-glycinate warhead, achieving dual VEGFR-2 inhibition and apoptosis activation at nanomolar concentrations [6] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1